1,1-Diphenylhydrazine

Reaction selectivity Acid stability Benzidine rearrangement

1,1-Diphenylhydrazine (530-50-7) is the unsymmetrical diarylhydrazine in which both phenyl groups bond to the same terminal nitrogen—a geminal geometry that sterically blocks the acid-catalyzed benzidine rearrangement inherent to 1,2-diphenylhydrazine. This structural distinction is procurement-critical: substitution with the 1,2-isomer in acidic workup or acid-catalyzed transformations yields benzidine contamination and failed syntheses. Documented performance advantages include accelerated polyaniline polymerization via reduced induction period, site-specific N-centered radical generation in oligonucleotide photolysis, and corrosion inhibition in petroleum processing. Available as free base (≥97%) or hydrochloride salt. Verify isomer identity before ordering—experimental outcomes depend on it.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 530-50-7
Cat. No. B1198277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenylhydrazine
CAS530-50-7
Synonyms1,1-diphenylhydrazine
1,1-diphenylhydrazine hydrochloride
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)N
InChIInChI=1S/C12H12N2/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2
InChIKeyYHYKLKNNBYLTQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN CONCN SULFURIC ACID;  SLIGHTLY SOL IN WATER
Very soluble in benzene, ether, ethanol, and chloroform.

1,1-Diphenylhydrazine CAS 530-50-7: Technical Baseline and Procurement-Relevant Properties


1,1-Diphenylhydrazine (CAS 530-50-7) is an unsymmetrical diarylhydrazine (molecular formula C₁₂H₁₂N₂, MW 184.24 g/mol) in which both phenyl groups are bonded to the same terminal nitrogen atom, distinguishing it structurally from its isomeric counterpart 1,2-diphenylhydrazine (hydrazobenzene, CAS 122-66-7) . The compound is commercially available as the free base (typically ≥95–97% purity by GC or HPLC) and as the hydrochloride salt (CAS 530-47-2, ≥98% purity) . Its primary documented applications include use as a corrosion inhibitor in the petroleum industry, a polymerization accelerator for aniline-based conducting polymers, and a photochemical precursor for nitrogen-centered radical generation in DNA damage studies .

Why 1,1-Diphenylhydrazine Cannot Be Replaced by 1,2-Diphenylhydrazine or Other Hydrazine Analogs in Critical Applications


The positioning of both phenyl rings on a single nitrogen atom in 1,1-diphenylhydrazine fundamentally alters its chemical behavior relative to 1,2-diphenylhydrazine and other hydrazine derivatives . Under acidic conditions, 1,2-diphenylhydrazine undergoes the classical benzidine rearrangement to yield 4,4′-diaminobiphenyl (benzidine), a pathway that is sterically and mechanistically inaccessible to 1,1-diphenylhydrazine due to the geminal arrangement of its phenyl substituents [1]. This structural distinction also dictates divergent redox behavior: 1,1-diphenylhydrazine participates in N-centered radical chemistry that its symmetrical isomer cannot replicate [2]. Consequently, procurement substitution based solely on hydrazine functional group similarity will result in failed experimental outcomes where isomer-specific reactivity, electrochemical properties, or acid-stable processing is required. The quantitative evidence below establishes precisely where 1,1-diphenylhydrazine demonstrates differentiated performance that cannot be achieved with in-class alternatives.

Quantitative Differentiation of 1,1-Diphenylhydrazine (CAS 530-50-7): Head-to-Head Evidence Against Comparators


Acid-Catalyzed Reaction Pathway Divergence: No Benzidine Rearrangement vs. Quantitative Conversion for 1,2-Isomer

1,1-Diphenylhydrazine does not undergo the benzidine rearrangement under acidic conditions (H₂SO₄), whereas 1,2-diphenylhydrazine (hydrazobenzene) quantitatively converts to benzidine via a [5,5] sigmatropic rearrangement upon acid protonation [1]. The geminal positioning of both phenyl groups on the same nitrogen atom in 1,1-diphenylhydrazine blocks the requisite N–N bond cleavage and aryl migration pathway that is mechanistically accessible to the 1,2-isomer [2].

Reaction selectivity Acid stability Benzidine rearrangement Isomer comparison

Electrochemical Reduction Potential Advantage as DNA Hole Sink Compared to 8-OxodGuo and 7-DeazadGuo

Cyclic voltammetry of 1,1-diphenylhydrazine-derived nucleoside conjugates (compounds 1 and 2) demonstrates reduction potentials that are lower (more easily reduced) than those of widely employed hole-sink standards 8-oxodGuo and 7-deazadGuo [1]. The lower reduction potential indicates superior electron-accepting capacity, enabling more efficient trapping of electron holes in DNA-hole transfer studies [1].

Electrochemistry DNA damage Photochemistry Radical generation Hole transfer

Oxidation Potential Equivalence to DPPH-H with Distinct Spectral and Redox Behavior in Functionalized Derivatives

The benzofurazan-substituted derivative of 1,1-diphenylhydrazine (compound 3) exhibits an oxidation potential equivalent to that of DPPH-H (2,2-diphenyl-1-picrylhydrazine) under identical cyclic voltammetry conditions, yet compound 3 undergoes only partial reduction whereas DPPH-H is fully reversible [1]. Furthermore, dimeric oxidation products derived from 1,1-diphenylhydrazine yield persistent hydrazyl free radicals with EPR-characterized hyperfine coupling constants: g = 2.0033, aᴺ¹ = 7.10 G, aᴺ² = 7.07 G for compound 11 dimer radical [2].

Cyclic voltammetry Free radicals EPR spectroscopy DPPH Hydrazyl radicals

Polymerization Acceleration: Reduction of Induction Period in Aniline Polymerization

In the chemical polymerization of aniline using (NH₄)₂S₂O₈ as oxidant, the addition of N,N′-diphenylhydrazine (1,1-diphenylhydrazine) reduces the t₁ + t₂ value, which is inversely related to the polymerization rate [1]. This accelerating effect contrasts with additives such as p-hydroquinone, which increase t₁ + t₂ and thereby retard polymerization [1]. Other aromatic amines including p-aminodiphenylamine, benzidine, and p-phenylenediamine also accelerate the reaction, establishing a class-level behavior for N-containing aromatic additives [1].

Conducting polymers Polyaniline Polymerization kinetics Open-circuit potential Accelerator

Stability Profile: Decomposition Temperature and Storage Form Advantages Over Free Base

1,1-Diphenylhydrazine hydrochloride (CAS 530-47-2) exhibits a melting point of approximately 163°C with decomposition, representing a significantly higher thermal stability threshold compared to the free base form which is reported to melt at 50.5°C . The free base is further characterized by a boiling point of approximately 308.2°C and density of 1.12 g/cm³ . This thermal profile makes the hydrochloride salt the preferred procurement form for applications requiring ambient storage stability or elevated-temperature handling, whereas the free base may offer advantages in non-aqueous synthetic transformations.

Stability Decomposition temperature Hydrochloride salt Storage Procurement

Validated Application Scenarios for 1,1-Diphenylhydrazine (CAS 530-50-7) Based on Quantitative Evidence


Synthesis of Acid-Stable Hydrazine Intermediates for Pharmaceutical and Agrochemical Development

1,1-Diphenylhydrazine is the preferred starting material for synthetic routes that involve acidic workup or acid-catalyzed transformations where the 1,2-isomer would undergo undesired benzidine rearrangement to 4,4′-diaminobiphenyl [1]. The geminal phenyl arrangement confers resistance to acid-catalyzed N–N bond cleavage, enabling isolation of products that would be compromised by benzidine contamination when using hydrazobenzene as the hydrazine source .

Photochemical Generation of Nitrogen-Centered Radicals for DNA Damage and Electron Transfer Studies

The 1,1-diphenylhydrazine scaffold functions as a photolabile precursor for site-specific generation of nucleoside-derived nitrogen-centered radicals (dA• and dG(N2–H)•) in oligonucleotides [2]. Cyclic voltammetry confirms that these hydrazine conjugates possess lower reduction potentials than standard hole-sinks 8-oxodGuo and 7-deazadGuo, making them superior electron traps for investigating DNA-hole transfer mechanisms [2]. Solid-phase synthesis compatibility enables incorporation at defined positions within oligonucleotide sequences [2].

Accelerator for Polyaniline Synthesis in Conducting Polymer Manufacturing

Incorporation of 1,1-diphenylhydrazine in the oxidative polymerization of aniline reduces the induction period (t₁ + t₂ parameter) and increases the overall polymerization rate, as demonstrated by open-circuit potential monitoring [3]. This accelerating effect is contrasted with retarding additives such as p-hydroquinone, establishing 1,1-diphenylhydrazine as a processing aid for faster polyaniline production in applications including antistatic coatings, sensors, and corrosion protection [3].

Corrosion Inhibition in Petroleum Industry Applications

1,1-Diphenylhydrazine has documented utility as a corrosion inhibitor in petroleum processing environments, where its hydrazine functionality interacts with metal surfaces to mitigate oxidative degradation . The compound's coordination geometry with metal ions—characterized by octahedral arrangement with N–N distances of 2.52 Å (axial) and N–Cl distances of 3.08 Å (equatorial)—provides a defined model system for studying ligand-binding kinetics relevant to inhibitor design .

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